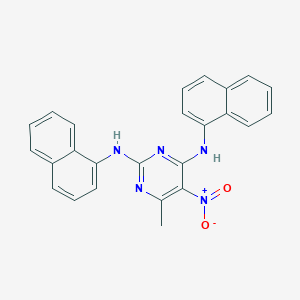
6-methyl-N,N'-di(naphthalen-1-yl)-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHYL-N2,N4-BIS(NAPHTHALEN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE: is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with methyl, nitro, and naphthyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-N2,N4-BIS(NAPHTHALEN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Nitration: The introduction of the nitro group at the 5-position of the pyrimidine ring can be achieved using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Alkylation: The methyl group at the 6-position can be introduced via an alkylation reaction using a suitable methylating agent like methyl iodide.
Naphthyl Substitution: The naphthyl groups can be introduced through a nucleophilic aromatic substitution reaction, where naphthylamine reacts with the pyrimidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-METHYL-N2,N4-BIS(NAPHTHALEN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-METHYL-N2,N4-BIS(NAPHTHALEN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, potentially inhibiting their function. The nitro group may undergo bioreduction to form reactive intermediates that can cause DNA damage or disrupt cellular processes. The naphthyl groups may enhance the compound’s ability to intercalate into DNA, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-METHYL-N2,N4-BIS(PHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE: Similar structure but with phenyl groups instead of naphthyl groups.
6-METHYL-N2,N4-BIS(NAPHTHALEN-2-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE: Similar structure but with naphthyl groups at different positions.
6-METHYL-N2,N4-BIS(ANILINE)-5-NITROPYRIMIDINE-2,4-DIAMINE: Similar structure but with aniline groups instead of naphthyl groups.
Uniqueness
The uniqueness of 6-METHYL-N2,N4-BIS(NAPHTHALEN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of naphthyl groups at the 1-position enhances its ability to interact with aromatic systems, making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C25H19N5O2 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
6-methyl-2-N,4-N-dinaphthalen-1-yl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C25H19N5O2/c1-16-23(30(31)32)24(27-21-14-6-10-17-8-2-4-12-19(17)21)29-25(26-16)28-22-15-7-11-18-9-3-5-13-20(18)22/h2-15H,1H3,(H2,26,27,28,29) |
InChI Key |
QVGDONVSTHCWEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=CC3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















